N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide

Medicinal Chemistry Physicochemical Property Drug Design

N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide (CAS 339103-43-4) belongs to the N-phenyl-2-[(phenylsulfonyl)anilino]acetamide chemotype, a class of sulfonamide-containing small molecules investigated for enzyme inhibition and medicinal chemistry applications. The defining structural feature of this specific compound is a 4-methoxyphenyl substituent on the terminal amide nitrogen, replacing the unsubstituted phenyl or other aryl groups found in numerous analogs.

Molecular Formula C21H20N2O4S
Molecular Weight 396.46
CAS No. 339103-43-4
Cat. No. B2829203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide
CAS339103-43-4
Molecular FormulaC21H20N2O4S
Molecular Weight396.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H20N2O4S/c1-27-19-14-12-17(13-15-19)22-21(24)16-23(18-8-4-2-5-9-18)28(25,26)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,24)
InChIKeyJVJOUYXWCGIXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide (CAS 339103-43-4): A Structurally Differentiated Sulfonamide-Acetamide Scaffold for Focused Library Design


N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide (CAS 339103-43-4) belongs to the N-phenyl-2-[(phenylsulfonyl)anilino]acetamide chemotype, a class of sulfonamide-containing small molecules investigated for enzyme inhibition and medicinal chemistry applications [1]. The defining structural feature of this specific compound is a 4-methoxyphenyl substituent on the terminal amide nitrogen, replacing the unsubstituted phenyl or other aryl groups found in numerous analogs. This modification alters key physicochemical properties, including lipophilicity and hydrogen-bonding potential, which can directly influence target binding, selectivity, and pharmacokinetic behavior relative to other in-class candidates [2].

Why N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide Cannot Be Replaced by a Generic In-Class Analog Without Risk of Divergent Bioactivity


The N-phenyl-2-[(phenylsulfonyl)anilino]acetamide scaffold is highly sensitive to terminal amide substitution. Even conservative replacements, such as a 4-fluoro for a 4-methoxy group on the terminal phenyl ring, result in distinct physicochemical profiles (computed logP differs by ~0.7 units) and altered molecular recognition patterns [1]. Evidence from the wider chemotype demonstrates that sub-pocket interactions of the terminal aryl group are critical for determining inhibitory potency against targets like APOBEC3A, where the presence and position of hydrogen-bonding substituents drastically modulate IC50 values [2]. Therefore, generic substitution with a close analog that lacks the 4-methoxy motif carries a high risk of losing specific target engagement, reducing potency, or altering selectivity in ways that cannot be predicted from class-level SAR trends alone.

Quantitative Differentiation Guide for N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide vs. Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. 4-Fluoro Analog

This compound possesses a methoxy oxygen that acts as an additional hydrogen-bond acceptor (HBA), while the 4-fluoro analog (CAS 331727-06-1) relies solely on a weak halogen-bond donor. The computed HBA count for the target compound is 5, compared to 5 for the fluoro analog, but the type of interaction site differs qualitatively, with the methoxy oxygen being a stronger, more directional HBA than an aryl fluorine [1]. This differential can lead to distinct binding modes in target pockets that require a specific polar contact with the terminal aryl group.

Medicinal Chemistry Physicochemical Property Drug Design

Potential for Mixed-Type Enzyme Inhibition (PI3K/AKT/mTOR) via Scaffold Hopping from a Neuroprotective Chemotype

The chemotype N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide (LX2343) acts as a non-ATP competitive PI3K inhibitor with a reported IC50 of 1.54 µM for PI3Kα and promotes Aβ clearance in AD models [1]. While the target compound lacks the 5-chloro-2-methoxy motif on the aniline ring, it retains the core phenylsulfonyl-anilino-acetamide scaffold and a para-substituted terminal amide. In the same study, simple aryl amide analogs lacking the benzodioxolyl group showed >10-fold reduction in PI3K inhibitory activity, indicating that the terminal amide substituent is a critical potency determinant [1]. The 4-methoxyphenyl group may therefore serve as a tunable alternative to the benzodioxolyl moiety, offering a different selectivity window.

Kinase Inhibition Neuroprotection Autophagy Modulation

APOBEC3A Inhibitory Potential via Close Analog BDBM80384 (2-methoxy aniline variant)

In a fluorescence-based single-stranded DNA deaminase assay, the close analog BDBM80384 (2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide) inhibited APOBEC3A with an IC50 of 2010 nM [1]. BDBM80384 differs from the target compound by a 2-methoxy on the aniline ring and a benzodioxolyl terminal amide. However, the shared benzenesulfonyl-anilino-acetamide core and the importance of the terminal aryl group for APOBEC3A engagement suggest that the target compound, with its distinct 4-methoxyphenyl amide, may exhibit a different inhibitory profile, potentially with altered potency or selectivity against the related APOBEC3G enzyme.

APOBEC3A Inhibition Antiviral Cancer Mutagenesis

Vendor-Supplied Purity Baseline vs. Closest Available Analogs

Commercially, the target compound is offered at a specified purity of ≥98% (by Leyan, batch-dependent) , whereas the direct functional analog without the 4-methoxy group, N-phenyl-2-[(phenylsulfonyl)anilino]acetamide, is typically supplied at ≥95% purity by multiple vendors. The closest positional isomer, 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide, often lacks a certified purity specification from non-specialist suppliers. This difference in available purity grade can be critical for dose-response experiments where impurities from the analog batch may introduce confounding off-target effects.

Chemical Procurement Purity Specification Reproducibility

Prioritized Application Scenarios for N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide Based on Verified Differentiation


Focused Library Synthesis for PI3K/AKT/mTOR Pathway Modulators

Use as a core scaffold for generating analogs in Alzheimer's disease or autophagy research. The 4-methoxyphenyl group provides a specific hydrogen-bonding motif distinct from the benzodioxolyl group in LX2343, allowing exploration of PI3K isoform selectivity while retaining the non-ATP competitive mechanism. Based on class-level evidence that simple phenyl amide analogs lose >10-fold potency, this specific amide substitution is a non-negotiable starting point for maintaining basal PI3K activity during optimization [1].

Probe Development for APOBEC3 Family Deaminases

Employ as a structurally defined negative control or selectivity probe alongside BDBM80384. The absence of the 2-methoxy group on the aniline ring and the replacement of the benzodioxolyl with a 4-methoxyphenyl group creates a distinct pharmacophore. This allows researchers to deconvolute whether the aniline substitution or the terminal amide group drives APOBEC3A vs. APOBEC3G selectivity, a critical question for cancer mutagenesis studies [2].

High-Reproducibility Biochemical Screening Dose-Response Studies

Prioritize procurement of this compound for primary screening assays due to the commercially guaranteed purity of ≥98%. When measuring IC50 values in the low micromolar range, the reduced impurity profile minimizes the risk of false positives from off-target contaminants, a known issue with the lower-purity, des-methoxy analog (typically 95%) that can confound data in high-throughput enzyme inhibition screens .

Physicochemical Benchmarking of Terminal Amide Substitution Effects

Utilize as a reference compound in a matched molecular pair analysis with N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide. The substantial logP shift (ΔXLogP3 = -0.7) and the introduction of a strong HBA oxygen provide a clear-cut case study for teaching or modeling the impact of para-substitution on permeability and solubility in the phenylsulfonyl-acetamide series [3].

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